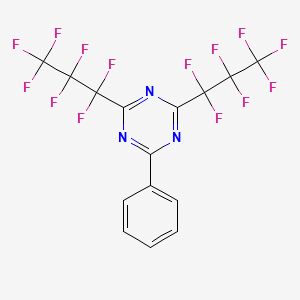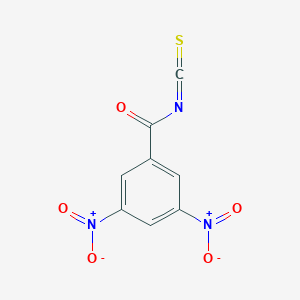
2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine is a fluorinated triazine derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of heptafluoropropyl groups and a phenyl ring attached to a triazine core, making it highly stable and resistant to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine typically involves the reaction of heptafluoropropyl-substituted precursors with triazine derivatives under controlled conditions. One common method includes the use of perfluoroalkylation reactions, where heptafluoropropyl groups are introduced to the triazine core through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale perfluoroalkylation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorinated groups and prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the heptafluoropropyl groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, amines, or alcohols under appropriate conditions
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a drug candidate due to its stability and unique chemical properties.
Industry: Utilized in the development of advanced materials, including coatings and polymers with enhanced properties
Mecanismo De Acción
The mechanism of action of 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups contribute to its high affinity for certain proteins and enzymes, allowing it to modulate their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Similar Compounds:
- 2,4-Bis(trifluoromethyl)-6-phenyl-1,3,5-triazine
- 2,4-Bis(pentafluoroethyl)-6-phenyl-1,3,5-triazine
- 2,4-Bis(nonafluorobutyl)-6-phenyl-1,3,5-triazine
Comparison: Compared to these similar compounds, this compound exhibits unique properties due to the presence of heptafluoropropyl groups. These groups enhance the compound’s stability, hydrophobicity, and resistance to degradation, making it particularly valuable for applications requiring high-performance materials .
Propiedades
| 74582-85-7 | |
Fórmula molecular |
C15H5F14N3 |
Peso molecular |
493.20 g/mol |
Nombre IUPAC |
2,4-bis(1,1,2,2,3,3,3-heptafluoropropyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C15H5F14N3/c16-10(17,12(20,21)14(24,25)26)8-30-7(6-4-2-1-3-5-6)31-9(32-8)11(18,19)13(22,23)15(27,28)29/h1-5H |
Clave InChI |
AYZFCHCAHSWBHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)


